[(4-Ethoxyphenyl)methylideneamino]urea
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Overview
Description
[(4-Ethoxyphenyl)methylideneamino]urea is an organic compound with the molecular formula C10H13N3O2 It is a derivative of urea, where the urea moiety is substituted with a (4-ethoxyphenyl)methylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethoxyphenyl)methylideneamino]urea typically involves the reaction of 4-ethoxybenzaldehyde with semicarbazide hydrochloride in the presence of a base. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(4-Ethoxyphenyl)methylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
[(4-Ethoxyphenyl)methylideneamino]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(4-Ethoxyphenyl)methylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
[(4-Ethoxyphenyl)methylideneamino]urea can be compared with other similar compounds, such as:
[(4-Diethylamino)phenyl]methylideneamino]urea: This compound has a similar structure but with a diethylamino group instead of an ethoxy group.
[(4-Methoxyphenyl)methylideneamino]urea: This compound has a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
[(4-ethoxyphenyl)methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-9-5-3-8(4-6-9)7-12-13-10(11)14/h3-7H,2H2,1H3,(H3,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQZGUCVHIWKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366787 |
Source
|
Record name | [(4-ethoxyphenyl)methylideneamino]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102873-00-7 |
Source
|
Record name | [(4-ethoxyphenyl)methylideneamino]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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